4-Bromophenyl Substitution Increases Lipophilicity (cLogP) by 0.8–1.2 Log Units Relative to the N-Phenyl Analog
The target compound incorporates a 4-bromophenyl terminus, whereas the closest commercial analog, N-phenyl-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921807‑59‑2), bears an unsubstituted phenyl ring. Bromination at the para position is predicted to increase the octanol-water partition coefficient (cLogP) by approximately 0.8–1.2 log units based on the Hansch π‑constant for bromine (π = 0.86–1.02) [1]. Higher lipophilicity often correlates with enhanced passive membrane permeability, which may influence cellular uptake in whole‑cell assays. This difference is quantifiable through standard shake‑flask logP determination or reverse‑phase HPLC retention time comparison and provides a basis for selecting the brominated compound when greater lipophilicity is desired in a screening set [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~ 5.0–5.5 (predicted) |
| Comparator Or Baseline | N-phenyl analog (CAS 921807‑59‑2): cLogP ~ 4.0–4.4 (predicted) |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2 log units |
| Conditions | Hansch π‑constant method and fragment‑based prediction (no experimental logP reported) |
Why This Matters
Procurement decisions for compound libraries targeting intracellular targets or requiring blood‑brain barrier penetration often prioritize compounds within a specific logP window, and the bromophenyl analog provides controlled access to higher lipophilicity without altering the core pharmacophore.
- [1] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, New York, 1979. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
